![molecular formula C15H24N2O2 B7563005 [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone, also known as CBM-1, is a chemical compound that has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been studied for its potential use as a tool in the study of ion channel function.
Mécanisme D'action
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone binds to and inhibits the activity of a specific type of potassium channel in the brain known as the Kv1.1 channel. This channel plays a role in regulating the electrical activity of neurons, and its dysfunction has been implicated in a number of neurological disorders. By inhibiting the activity of this channel, this compound could potentially have therapeutic benefits for these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in a mouse model of epilepsy, and to improve motor function in a rat model of Parkinson's disease. This compound has also been shown to have anxiolytic effects in mice, suggesting that it could have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone in lab experiments is its specificity for the Kv1.1 channel, which allows for selective inhibition of this channel without affecting other channels or receptors. However, one limitation is that this compound has a relatively short half-life, which could make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research on [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone. One area of interest is the development of more potent and selective inhibitors of the Kv1.1 channel, which could have improved therapeutic potential for neurological disorders. Another area of interest is the study of the role of the Kv1.1 channel in other physiological processes, such as pain perception and immune function. Finally, the development of new methods for delivering this compound to specific regions of the brain could improve its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone involves the reaction of cyclobutanecarboxylic acid with 3-methylpiperazine to form the corresponding amide, which is then reacted with cyclobutylmethyl chloride to produce this compound. This synthesis method has been described in detail in a scientific journal article by K. Ishihara et al. (2006).
Propriétés
IUPAC Name |
[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-10-16(14(18)12-4-2-5-12)8-9-17(11)15(19)13-6-3-7-13/h11-13H,2-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBGJOHTLJLHB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
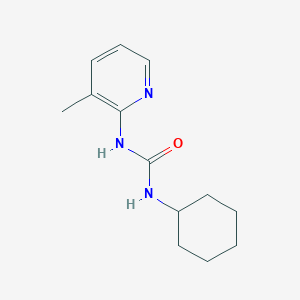
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
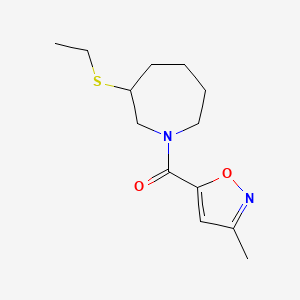
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
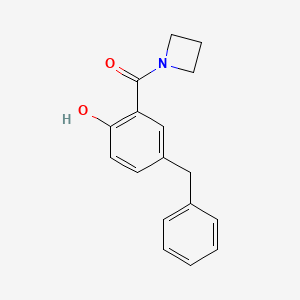
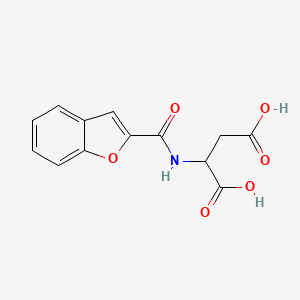
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)
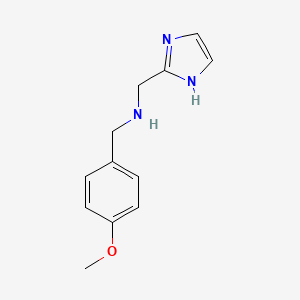

![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7563000.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)